molecular formula C9H8Cl2O2 B8688717 4-(2-chloroethoxy)benzoyl Chloride

4-(2-chloroethoxy)benzoyl Chloride

Cat. No. B8688717
M. Wt: 219.06 g/mol
InChI Key: XPMZFKWAFWMRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloroethoxy)benzoyl Chloride is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chloroethoxy)benzoyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chloroethoxy)benzoyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-chloroethoxy)benzoyl Chloride

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

4-(2-chloroethoxy)benzoyl chloride

InChI

InChI=1S/C9H8Cl2O2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2

InChI Key

XPMZFKWAFWMRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250-ml flask are combined 4-(2-chloroethoxy)benzoic acid (2.58 g, 12.9 mmol), dimethylformamide (0.2 ml) and 1,2-dichloroethane (50 ml). Oxalyl chloride (1.35 ml) is added dropwise and the reaction mixture stirred overnight at room temperature. The reaction becomes homogeneous after stirring several hours. After an overnight stir, the solvent is evaporated to dryness, and the solid product is redissolved in 1,2-dichloroethane (2×50 mL) and evaporated. The product is used as is in subsequent reactions.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
1.35 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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